molecular formula C16H4F18O4 B13776995 2,5-Bis(perfluorobutyl)terephthalicacid

2,5-Bis(perfluorobutyl)terephthalicacid

Cat. No.: B13776995
M. Wt: 602.17 g/mol
InChI Key: QILALZANBSRUAH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(perfluorobutyl)terephthalicacid typically involves the reaction of nonafluoro-1-iodobutane with 1,4-diiodobenzene in the presence of copper powder and anhydrous dimethyl sulfoxide (DMSO). The reaction is carried out at 120°C for 70 hours, followed by cooling, extraction, and purification steps . Another method involves the use of n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by bubbling with carbon dioxide gas .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(perfluorobutyl)terephthalicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring .

Scientific Research Applications

2,5-Bis(perfluorobutyl)terephthalicacid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5-Bis(perfluorobutyl)terephthalicacid is primarily related to its ability to form stable complexes with metal ions and other molecules. The perfluorobutyl groups create a densely fluorinated nanospace, which enhances the compound’s ability to interact with various substrates and catalysts. This property is particularly useful in the design of materials with specific gas sorption and separation capabilities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(perfluorobutyl)terephthalicacid is unique due to its combination of perfluorobutyl groups and terephthalic acid core, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials with resistance to harsh conditions .

Properties

Molecular Formula

C16H4F18O4

Molecular Weight

602.17 g/mol

IUPAC Name

2,5-bis(1,1,2,2,3,3,4,4,4-nonafluorobutyl)terephthalic acid

InChI

InChI=1S/C16H4F18O4/c17-9(18,11(21,22)13(25,26)15(29,30)31)5-1-3(7(35)36)6(2-4(5)8(37)38)10(19,20)12(23,24)14(27,28)16(32,33)34/h1-2H,(H,35,36)(H,37,38)

InChI Key

QILALZANBSRUAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O

Origin of Product

United States

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